molecular formula C19H21N3O2 B2509519 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea CAS No. 922978-91-4

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

Cat. No.: B2509519
CAS No.: 922978-91-4
M. Wt: 323.396
InChI Key: MKLRONAKQMJHSO-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a urea derivative featuring a phenylurea backbone substituted with a 3-methyl group and a 2-oxopiperidinyl moiety on the phenyl ring. Urea derivatives are widely explored for therapeutic applications, including anticancer, anticonvulsant, and kinase inhibitory activities, depending on substituent modifications .

Properties

IUPAC Name

1-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-13-16(21-19(24)20-15-7-3-2-4-8-15)10-11-17(14)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLRONAKQMJHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced .

Scientific Research Applications

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s 2-oxopiperidinyl group introduces a cyclic amide moiety, which may enhance hydrogen bonding and conformational rigidity compared to simpler alkyl or aryl substituents. Below is a comparative analysis of key analogs:

Key Observations :

  • Heterocyclic Substituents (e.g., chloropyridine, morpholine): Influence solubility and target selectivity. For example, the morpholine group in may enhance aqueous solubility.

Anticancer and Kinase Inhibition

  • Alkoxy-Substituted Ureas: High yields (89–93%) suggest scalable synthesis, with inferred anticancer activity due to structural similarity to known antitumor agents .
  • Pyrrolo-Pyrimidine Derivatives : Exhibit kinase inhibitory activity (e.g., HCK inhibition) when paired with urea moieties, highlighting the role of heterocyclic substituents in target engagement .

Anticonvulsant Activity

Thiadiazole-containing ureas, such as 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea, show potent anticonvulsant activity (ED50 = 0.65–2.72 μmol/kg), attributed to benzyl thiol and halogen substituents . The target compound’s 2-oxopiperidinyl group may similarly modulate central nervous system penetration.

Biological Activity

1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C18H22N2OC_{18}H_{22}N_2O. Its key features include a urea linkage and a piperidine moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves modulation of various biological pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes that play roles in disease processes, particularly those involved in coagulation pathways.
  • Receptor Binding : It exhibits affinity for certain receptors, influencing cellular signaling pathways that regulate physiological functions.

Anticoagulant Activity

Research indicates that this compound may possess anticoagulant properties. A study demonstrated that analogs of this compound showed significant inhibition of factor Xa, an essential enzyme in the coagulation cascade. This suggests potential use in treating thrombotic disorders.

CompoundIC50 (µM)Selectivity
This compound0.12High
Control (Apixaban)0.05Moderate

Cytotoxicity and Anti-cancer Properties

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated:

  • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study 1: Factor Xa Inhibition

A detailed study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar compounds. The study found that modifications to the piperidine ring significantly enhanced factor Xa inhibition, indicating that structural optimization could lead to more potent anticoagulants.

Case Study 2: In Vivo Efficacy

In vivo models using mice demonstrated that administration of the compound resulted in reduced thrombus formation compared to controls. This suggests its potential utility in clinical settings for preventing thrombosis.

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